Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE: is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a pyrimidine ring, and various substituents including chloro, fluoro, and methanesulfonyl groups
Preparation Methods
The synthesis of ETHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-fluoropyrimidine.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.
Coupling with 4-Fluorophenyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the 4-fluorophenyl group to the pyrimidine ring.
Esterification: The final step involves esterification to form the ethyl benzoate ester.
Chemical Reactions Analysis
ETHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating Signaling Pathways: The compound may affect various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
ETHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE can be compared with similar compounds such as:
ETHYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE: This compound has a similar pyrimidine ring but different substituents, leading to distinct chemical properties.
TRIAZOLE-PYRIMIDINE HYBRIDS: These compounds share the pyrimidine ring but have different functional groups, resulting in varied biological activities.
ETHYL 4-{5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H17ClFN3O5S |
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Molecular Weight |
477.9 g/mol |
IUPAC Name |
ethyl 4-[[5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClFN3O5S/c1-2-31-20(28)14-5-9-16(10-6-14)25-19(27)18-17(22)11-24-21(26-18)32(29,30)12-13-3-7-15(23)8-4-13/h3-11H,2,12H2,1H3,(H,25,27) |
InChI Key |
KHBMRTHKIYZCJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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